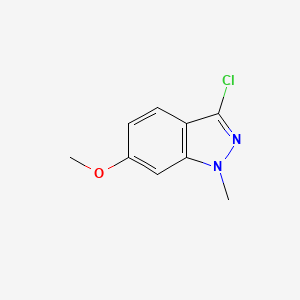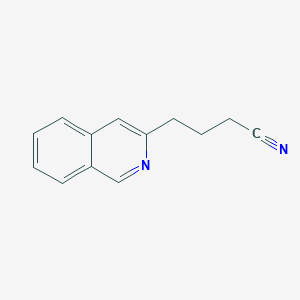![molecular formula C12H14N2O B11900166 2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol CAS No. 62225-49-4](/img/structure/B11900166.png)
2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Aminonaphthalen-2-yl)amino)ethanol is an organic compound with the molecular formula C12H14N2O It is a derivative of naphthalene, featuring an amino group attached to the naphthalene ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Aminonaphthalen-2-yl)amino)ethanol typically involves the reaction of 1-naphthylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-naphthylamine and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-70°C.
Catalysts: A base catalyst, such as sodium hydroxide, is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-((1-Aminonaphthalen-2-yl)amino)ethanol involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((1-Aminonaphthalen-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-((1-Aminonaphthalen-2-yl)amino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Aminonaphthalen-2-yl)amino)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene: Lacks the ethanol group, making it less versatile in certain reactions.
2-Aminonaphthalene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Naphthalene-2-ethanol: Lacks the amino group, limiting its potential interactions with biological targets.
Uniqueness
2-((1-Aminonaphthalen-2-yl)amino)ethanol is unique due to the presence of both an amino group and an ethanol group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its analogs.
Properties
CAS No. |
62225-49-4 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[(1-aminonaphthalen-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H14N2O/c13-12-10-4-2-1-3-9(10)5-6-11(12)14-7-8-15/h1-6,14-15H,7-8,13H2 |
InChI Key |
COYOXSJQBYCGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)


![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)



![6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11900165.png)


![9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)
